6-Nitro-1,3-benzoxazole-2-carboxylic acid
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Overview
Description
6-Nitro-1,3-benzoxazole-2-carboxylic acid is a heterocyclic organic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a nitro group at the 6th position and a carboxylic acid group at the 2nd position makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-nitro-1,3-benzoxazole-2-carboxylic acid typically involves the condensation of 2-aminophenol with aldehydes or carboxylic acids under specific reaction conditions. One common method includes the use of a catalyst such as pent-ethylene diammonium pentachloro bismuth under solvent-free conditions . Another approach involves the use of nanocatalysts, metal catalysts, or ionic liquid catalysts to achieve high yields and efficient reactions .
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs scalable and eco-friendly methods. The use of magnetic solid acid nanocatalysts has been reported to provide high yields and recyclability, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 6-Nitro-1,3-benzoxazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be esterified or reduced to an alcohol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of amino derivatives.
Reduction: Formation of esters or alcohols.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
6-Nitro-1,3-benzoxazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-nitro-1,3-benzoxazole-2-carboxylic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound has been shown to inhibit enzymes such as DNA topoisomerases and protein kinases, which are involved in cancer cell proliferation . Additionally, it can disrupt microbial cell walls, leading to its antimicrobial effects .
Comparison with Similar Compounds
2-Butyl-6-nitro-1,3-benzoxazole: Similar structure with a butyl group at the 2nd position.
6-Nitro-1,2-benzoxazole-3-carboxylate: Differing in the position of the carboxylate group.
Uniqueness: 6-Nitro-1,3-benzoxazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and carboxylic acid groups allows for versatile chemical modifications and a broad range of applications.
Properties
IUPAC Name |
6-nitro-1,3-benzoxazole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O5/c11-8(12)7-9-5-2-1-4(10(13)14)3-6(5)15-7/h1-3H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHIPZUMHCETCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC(=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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